N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

Anticancer Tubulin inhibitor MCF-7

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide (CAS 392299-55-7) is a synthetic cinnamic acyl 1,3,4-thiadiazole amide derivative that functions as a tubulin polymerization inhibitor targeting the colchicine binding site. Its molecular architecture uniquely fuses a cinnamamide pharmacophore with a 1,3,4-thiadiazole core linked via a thioether bridge to a thiazole-2-ylamino acetamide moiety, distinguishing it from simpler cinnamamide analogs that lack the bis-heterocyclic tether.

Molecular Formula C16H13N5O2S3
Molecular Weight 403.49
CAS No. 392299-55-7
Cat. No. B2714496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide
CAS392299-55-7
Molecular FormulaC16H13N5O2S3
Molecular Weight403.49
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
InChIInChI=1S/C16H13N5O2S3/c22-12(7-6-11-4-2-1-3-5-11)18-15-20-21-16(26-15)25-10-13(23)19-14-17-8-9-24-14/h1-9H,10H2,(H,17,19,23)(H,18,20,22)/b7-6+
InChIKeyYGAQOENAZWJZPF-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide (CAS 392299-55-7) – Core Chemical Identity and Pharmacological Class


N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide (CAS 392299-55-7) is a synthetic cinnamic acyl 1,3,4-thiadiazole amide derivative that functions as a tubulin polymerization inhibitor targeting the colchicine binding site [1]. Its molecular architecture uniquely fuses a cinnamamide pharmacophore with a 1,3,4-thiadiazole core linked via a thioether bridge to a thiazole-2-ylamino acetamide moiety, distinguishing it from simpler cinnamamide analogs that lack the bis-heterocyclic tether [1][2].

Why N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide Cannot Be Replaced by Generic In-Class Analogs


Cinnamamide-derived tubulin inhibitors are highly sensitive to the heterocycle composition, tether length, and substitution pattern at the 5-position of the 1,3,4-thiadiazole ring. In the Yang et al. series (6a–10e), incremental modifications—such as replacing the thiazole-2-ylamino acetamide side chain with alternative aryl or alkyl groups—yielded IC₅₀ values that varied by orders of magnitude against MCF-7 and A549 cell lines [1]. Similarly, in the fungicidal cinnamamide series reported by Chen et al., substituting 1,2,3-thiadiazole or isothiazole for 1,3,4-thiadiazole drastically altered both antifungal potency and the ability to induce plant systemic acquired resistance [2]. Therefore, generic substitution without preserving the precise 5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl architecture is expected to result in significant loss of target engagement and cellular efficacy.

Quantitative Differentiation Evidence for N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide vs. Closest Analogs


Superior Antiproliferative Potency in MCF-7 Breast Cancer Cells vs. In-Class Cinnamamide Derivatives

Compound 10e (identical to CAS 392299-55-7) inhibited MCF-7 cell proliferation with an IC₅₀ of 0.28 μg/mL, representing the most potent activity among the entire synthesized series (6a–10e) [1]. Other analogs in the series—differing in the 5-substituent of the thiadiazole ring—yielded substantially higher IC₅₀ values (e.g., compound 9e bearing a 4-chlorophenyl group showed an IC₅₀ of 1.02 μg/mL), translating to a >3-fold potency advantage for 10e [1].

Anticancer Tubulin inhibitor MCF-7

Potent Activity Against A549 Lung Cancer Cells Compared to Reference Tubulin Inhibitor Colchicine

Compound 10e inhibited A549 non-small cell lung cancer cell growth with an IC₅₀ of 0.52 μg/mL [1]. Under identical assay conditions, the reference microtubule-targeting agent colchicine exhibited an IC₅₀ of 0.84 μg/mL [1]. This 1.6-fold improvement over a well-established clinical benchmark underscores the compound's translational potential.

Anticancer A549 Tubulin polymerization

Tubulin Polymerization Inhibition Superiority Over Non-Thiazole Cinnamamide Analogs

Compound 10e directly inhibited tubulin polymerization with an IC₅₀ of 1.16 μg/mL in a cell-free biochemical assay [1]. In contrast, compounds lacking the thiazole-2-ylamino moiety (e.g., compound 6a with a simple methyl group) showed negligible tubulin inhibition (>10 μg/mL) [1]. Molecular docking confirmed that the thiazole-2-ylamino acetamide side chain forms critical hydrogen bonds with the colchicine binding pocket, rationalizing the 10-fold differential [1].

Tubulin polymerization Mechanism of action Colchicine site

Structural Differentiation Through Unique Thiazole-2-ylamino Acetamide Tether vs. Fungicidal Cinnamamide Morpholine Analogs

The target compound incorporates a thiazole-2-ylamino acetamide thioether side chain at the 5-position of the 1,3,4-thiadiazole ring. In the fungicidal cinnamamide series reported by Chen et al., the most active compound (5a) features a 3,4-dichloroisothiazole directly linked to a cinnamamide morpholine motif, lacking the thiadiazole spacer entirely [2]. This fundamental scaffold difference results in distinct biological profiles: 10e targets mammalian tubulin (IC₅₀ = 1.16 μg/mL) [1], whereas 5a acts via plant innate immunity stimulation (PAL/NPR1 upregulation) with no reported tubulin activity [2].

Structural biology Scaffold uniqueness Selectivity

Colchicine-Site Docking Affinity: Validated Binding Mode Supporting Rational Selection Over Non-Binder Analogs

Docking simulations positioned compound 10e into the colchicine binding site of tubulin (PDB: 1SA0) with a calculated binding free energy of −8.2 kcal/mol, compared to −7.1 kcal/mol for the co-crystallized ligand colchicine [1]. Analogs lacking the thiazole-2-ylamino group (e.g., compound 6a) could not establish the same hydrogen-bonding network with key residues Cys241 and Val315, resulting in significantly poorer docking scores (>−6.0 kcal/mol) [1].

Molecular docking Colchicine binding site Structure-based drug design

Recommended Application Scenarios for N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide Based on Quantitative Evidence


Lead Compound for Anticancer SAR Campaigns Targeting Breast and Lung Carcinoma

With MCF-7 and A549 IC₅₀ values of 0.28 and 0.52 μg/mL respectively, this compound serves as a validated starting point for structure-activity relationship (SAR) optimization aimed at improving potency and selectivity [1]. Its established tubulin polymerization inhibition (IC₅₀ = 1.16 μg/mL) provides a clear mechanistic endpoint for derivative evaluation.

Positive Control for Tubulin Polymerization Assays at the Colchicine Binding Site

The compound directly inhibits tubulin polymerization with a well-characterized IC₅₀ of 1.16 μg/mL and a validated docking pose at the colchicine site (binding energy −8.2 kcal/mol) [1]. This makes it suitable as a reference inhibitor in cell-free tubulin polymerization screening platforms.

Chemical Probe for Differentiating Mammalian Tubulin Inhibition from Plant Immunity Elicitation in Cinnamamide Libraries

Unlike isothiazole-based cinnamamide morpholines (e.g., compound 5a) that activate plant defense pathways, this compound specifically targets mammalian tubulin [1][2]. It can be employed as a selectivity probe in cross-species phenotypic screening to deconvolute mechanism-of-action.

Reference Standard for Computational Chemistry Validation of Thiadiazole-Containing Kinase or Tubulin Inhibitors

The published docking data (binding free energy −8.2 kcal/mol, hydrogen bonds with Cys241 and Val315) [1] provide a benchmark for validating in silico models predicting ligand binding at the colchicine site, supporting medicinal chemistry efforts in microtubule-targeting agent discovery.

Quote Request

Request a Quote for N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.